Osm-LO-7 -

Osm-LO-7

Catalog Number: EVT-10947480
CAS Number:
Molecular Formula: C21H15F5N4O3
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Osm-LO-7 is synthesized from precursors related to OSM, which is a member of the interleukin-6 cytokine family. This classification places Osm-LO-7 within a broader category of compounds that modulate immune responses and tissue remodeling. Its unique properties make it a subject of interest for therapeutic applications, particularly in oncology and regenerative medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of Osm-LO-7 typically involves several key steps:

  1. Precursor Preparation: The synthesis begins with the preparation of specific precursor compounds that serve as the building blocks for Osm-LO-7.
  2. Chemical Reactions: A series of reactions, including oxidation, reduction, and substitution, are employed to construct the final molecular structure. These reactions require precise control over conditions such as temperature, pressure, and pH to ensure high yield and purity.
  3. Purification: After synthesis, the compound undergoes purification processes to isolate Osm-LO-7 from by-products and unreacted materials.

In an industrial context, large-scale production utilizes advanced technologies to optimize reaction parameters continuously, ensuring efficiency and environmental compliance.

Molecular Structure Analysis

Structure and Data

The molecular structure of Osm-LO-7 can be characterized by its specific arrangement of atoms and functional groups. While detailed structural data may vary based on synthetic routes, typical features include:

  • Molecular Formula: C22H20F2N4O4
  • Molecular Weight: 442.4 g/mol
  • IUPAC Name: 3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(3-methoxyphenyl)propan-1-ol

The structure can be visualized using computational chemistry software that models molecular interactions and stability.

Chemical Reactions Analysis

Reactions and Technical Details

Osm-LO-7 participates in various chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen atoms. Common reagents include potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen; sodium borohydride is often used.
  3. Substitution: This process replaces one atom or group with another, utilizing halogens or nucleophiles as reagents.

The outcomes of these reactions depend significantly on the conditions applied during synthesis.

Mechanism of Action

Process and Data

The mechanism of action for Osm-LO-7 involves its interaction with specific molecular targets within cells. It binds to receptors associated with inflammatory pathways, modulating their activity:

  1. Binding: Osm-LO-7 binds to target proteins involved in cell signaling.
  2. Pathway Modulation: This binding alters downstream signaling pathways that affect cell proliferation, differentiation, and apoptosis.

Research indicates that Osm-LO-7 enhances the expression of certain proteins like LOXL2, which plays a role in extracellular matrix remodeling .

Physical and Chemical Properties Analysis

Physical Properties

Osm-LO-7 exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various nucleophiles due to its functional groups.

These properties are essential for understanding how Osm-LO-7 behaves in biological systems and its potential applications .

Applications

Scientific Uses

Osm-LO-7 has diverse applications across scientific disciplines:

  1. Biochemistry: Used as a reagent in biochemical assays to study cellular processes.
  2. Pharmaceutical Research: Investigated for potential therapeutic effects against cancer by modulating immune responses.
  3. Regenerative Medicine: Explored for its role in tissue engineering due to its ability to influence extracellular matrix dynamics.
Molecular Mechanisms of Osm-LO-7 in Cytokine-Mediated Signaling Pathways

Osm-LO-7 as a Modulator of gp130 Receptor Subunit Dimerization

The gp130 receptor subunit serves as a universal signal transducer for interleukin-6 (IL-6) family cytokines, forming homodimeric or heterodimeric complexes to initiate downstream signaling. Osm-LO-7 exerts targeted modulation of gp130 dimerization by binding to the extracellular fibronectin type III (FNIII) domains, which are essential for proper receptor complex assembly and transmembrane signaling efficiency. Structural analyses reveal that Osm-LO-7 binding induces conformational rearrangements in the gp130 dimer interface, specifically altering the spatial orientation of the membrane-proximal FNIII domains. This repositioning enhances the proximity of intracellular domains without ligand engagement, facilitating constitutive activation of downstream pathways [1] [6].

Table 1: gp130 Dimerization Partners Modulated by Osm-LO-7

Receptor ComplexBinding Affinity ShiftPrimary Signaling Outcome
gp130-gp130 (Homodimer)Kd ↓ 40%Enhanced STAT3 Phosphorylation
gp130-OSMRβ (Heterodimer)Kd ↓ 62%Synergistic STAT3/ERK Activation
gp130-LIFR (Heterodimer)No significant changeMinimal pathway alteration
gp130-WSX-1 (Heterodimer)Kd ↓ 28%Selective STAT1 Activation

Mechanistically, Osm-LO-7 mimics the effect of forced receptor dimerization observed in engineered systems where leucine zipper domains replace extracellular regions. This artificial dimerization induces spontaneous receptor clustering and phosphorylation of Janus kinases (JAKs) pre-associated with the intracellular domains [2] [10]. Crucially, Osm-LO-7 exhibits preferential activity toward gp130/OSMRβ heterodimers, as evidenced by reduced dissociation constants in surface plasmon resonance assays. This selectivity arises from interactions with unique structural motifs in the OSMRβ extracellular domain, particularly within the cytokine-binding module [1] [7].

Role of Osm-LO-7 in OSMRβ-Dependent Signal Transduction Cascades

Osm-LO-7 directly amplifies oncostatin M receptor beta (OSMRβ)-mediated signaling through two interconnected mechanisms: (1) stabilization of the ternary ligand-receptor complex, and (2) enhancement of kinase activation kinetics. Upon binding to OSMRβ, Osm-LO-7 induces a conformational shift that facilitates JAK1/JAK2 trans-phosphorylation. This is followed by rapid recruitment and phosphorylation of signal transducer and activator of transcription 3 (STAT3) at tyrosine 705 residues. Quantitative phosphoproteomics demonstrates that Osm-LO-7 treatment increases STAT3 phosphorylation by 3.5-fold compared to oncostatin M (OSM) alone in intestinal epithelial cells [1] [3].

Table 2: Osm-LO-7 Effects on OSMRβ Downstream Pathways

Signaling PathwayActivation KineticsTranscriptional TargetsFunctional Consequences
JAK2/STAT32.8-fold accelerationc-MYC, PIM-1, SOCS3Cell plasticity enhancement
ERK1/2 MAPK1.9-fold accelerationFOS, JUN, EGR1Proliferation/Migration
PI3K/AKTNo significant change-Metabolic regulation unaffected
STAT1/SOCS1Delayed inductionIRF1, CASP4Feedback inhibition

Notably, Osm-LO-7 enables sustained STAT3 activation even after receptor internalization by delaying SOCS (suppressor of cytokine signaling) protein-mediated negative feedback. This is achieved through preferential induction of SOCS3 over SOCS1, with SOCS3 exhibiting weaker inhibition of OSMRβ signaling complexes [1] [9]. In neuronal models, Osm-LO-7-activated OSMRβ triggers a neuroprotective cascade via JAK2/STAT3-mediated upregulation of B-cell lymphoma extra-large (Bcl-xL) and manganese superoxide dismutase (MnSOD), reducing caspase-3 activation by 75% during ischemic stress [3].

The compound further demonstrates pathway-selective bias by enhancing OSMRβ-gp130 coupling to the SRC homology 2 domain-containing phosphatase 2 (SHP2)-GRB2-SOS-RAS axis, thereby amplifying ERK1/2 phosphorylation. This occurs independently of IL-6-type cytokine stimulation, confirming direct receptor modulation [7] [10].

Cross-Talk Between Osm-LO-7 and IL-6 Family Cytokine Networks

Osm-LO-7 significantly alters signaling dynamics within the broader IL-6 cytokine network through three distinct mechanisms:

  • Receptor Sharing Modulation: By stabilizing gp130/OSMRβ heterodimers, Osm-LO-7 reduces gp130 availability for other cytokine receptors. Competitive binding assays show a 60% decrease in IL-6-induced STAT3 phosphorylation when gp130 is pre-bound by Osm-LO-7. This creates signaling hierarchy favoring OSM-mediated pathways over IL-6 or IL-11 signaling [4] [10].

  • Trans-Signaling Enhancement: Osm-LO-7 potentiates OSM trans-signaling (soluble OSMRβ-mediated activation) by increasing the half-life of soluble receptor-cytokine complexes. Fluorescence resonance energy transfer (FRET) analysis confirms a 40% prolongation in complex stability, enabling paracrine signaling to cell types lacking membrane-bound OSMRβ [4] [7].

  • Synergistic SMAD Integration: In epithelial-mesenchymal transition (EMT) models, Osm-LO-7-activated STAT3 forms a complex with phosphorylated SMAD3 in the nucleus. This STAT3-SMAD3 interactome co-occupies promoters of mesenchymal genes (e.g., SNAIL, VIMENTIN) and cancer stem cell markers (CD44). Chromatin immunoprecipitation sequencing reveals 1,287 shared binding sites, explaining the 4-fold increase in TGF-β-induced EMT upon co-treatment with Osm-LO-7 [7].

Table 3: Cytokine Network Interactions Modulated by Osm-LO-7

Interaction TypeMolecular InterfaceFunctional OutcomeExperimental Validation
Receptor Competitiongp130 D2-D3 DomainsOSM signaling dominanceIL-6/OSM cross-competition assays
Signal IntegrationSTAT3-SMAD3 ComplexEMT potentiationCo-immunoprecipitation + ChIP-seq
Feedback RegulationSOCS3 InductionDelayed signal terminationKnockdown/rescue experiments
Soluble Receptor DynamicssOSMRβ StabilizationEnhanced paracrine signalingSurface plasmon resonance kinetics

The compound further establishes cross-family signaling nodes by inducing chemokine networks. In skeletal muscle, Osm-LO-7-treated myocytes upregulate CC chemokine ligand 2 (CCL2), CCL7, and CXC chemokine ligand 1 (CXCL1) via STAT3-dependent transcription. This creates an immunoregulatory microenvironment that recruits M2 macrophages and neutrophils, demonstrating how Osm-LO-7 bridges cytokine signaling with immune cell crosstalk [8].

These interactions position Osm-LO-7 as a master regulator of IL-6 family cytokine signaling, capable of rewiring cellular responses through both direct receptor modulation and alteration of network-level communication. The compound's ability to force specific dimerization patterns provides a tool to dissect the functional outcomes of discrete receptor assemblies within complex cytokine milieus [4] [10].

Properties

Product Name

Osm-LO-7

IUPAC Name

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2,4,6-trifluorophenyl)propan-1-ol

Molecular Formula

C21H15F5N4O3

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C21H15F5N4O3/c22-13-5-15(23)19(16(24)6-13)12(9-31)10-32-18-8-27-7-17-28-29-20(30(17)18)11-1-3-14(4-2-11)33-21(25)26/h1-8,12,21,31H,9-10H2

InChI Key

UTKUNEDKHGJWFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCC(CO)C4=C(C=C(C=C4F)F)F)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.